molecular formula C8H7FN2O3 B6296637 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, 97% CAS No. 122138-83-4

7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, 97%

Cat. No. B6296637
M. Wt: 198.15 g/mol
InChI Key: PEOVRVSERLAIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine is a useful laboratory reagent frequently used in organic synthesis . It has a molecular formula of C8H7FN2O3 and a molecular weight of 198.153 g/mol .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine is represented by the SMILES string: C1COC2=CC(=C(C=C2N1)N+[O-])F .


Physical And Chemical Properties Analysis

The molecular formula of 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine is C8H7FN2O3, and its molecular weight is 198.153 g/mol .

Scientific Research Applications

Herbicide Development and Activity

Research has explored the synthesis and herbicidal activity of derivatives of 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, highlighting their potential as effective herbicides. For example, derivatives have been identified as inhibitors of protoporphyrinogen oxidase (Protox), which is a mode of action shared with the commercial herbicide flumioxazin. These compounds, synthesized from 5-fluoro-2-nitrophenol, exhibited significant herbicidal activity and crop selectivity, demonstrating potential for agricultural applications (Huang et al., 2005).

Chemical Synthesis and Optimization

The preparation of 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an essential intermediate for the synthesis of the herbicide flumioxazin, has been achieved through hydrogenation with high yield, showcasing the compound's utility in synthesizing herbicidal agents (Hai & Wen-wen, 2006).

Antibacterial Applications

Some studies have also explored the antibacterial properties of related 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids derivatives, which include structural variations with fluoro substituents. These compounds, such as enoxacin, have shown broad and potent in vitro antibacterial activity, suggesting potential for medical applications (Matsumoto et al., 1984).

Structural and Functionalization Studies

Further research has focused on the structural analysis and functionalization of benzoxazinones, including studies on the crystal structure of related compounds like flumioxazin. These studies provide insights into the molecular interactions and potential for designing more effective herbicides and other chemical agents (Park et al., 2015).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

7-fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c9-5-3-8-6(10-1-2-14-8)4-7(5)11(12)13/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOVRVSERLAIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2N1)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine

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